molecular formula C7H9BrN2O B1454631 2-((5-Bromopyridin-3-yl)oxy)ethanamine CAS No. 1112983-17-1

2-((5-Bromopyridin-3-yl)oxy)ethanamine

Cat. No. B1454631
CAS RN: 1112983-17-1
M. Wt: 217.06 g/mol
InChI Key: FVMFQZQFCQALJT-UHFFFAOYSA-N
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Description

“2-((5-Bromopyridin-3-yl)oxy)ethanamine” is a compound that is widely used in scientific experiments. It is also known as “5-Bromo-3-pyridinyl hydroxyethylamine” and is mainly used as an intermediate in the synthesis of various chemicals. The compound has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol .


Molecular Structure Analysis

The InChI code for “2-((5-Bromopyridin-3-yl)oxy)ethanamine” is 1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is reported to be a white powder . The storage temperature is reported to be between 0 and 8 degrees Celsius .

Scientific Research Applications

Catalytic Applications

  • Palladium Complexes : 2-((5-Bromopyridin-3-yl)oxy)ethanamine and similar compounds have been used in synthesizing palladium complexes. These complexes demonstrate significant catalytic activities, particularly in ethylene dimerization, showcasing their potential in industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).

Chemical Synthesis

  • Synthesis of Analgesic and Anti-inflammatory Compounds : Derivatives of 2-((5-Bromopyridin-3-yl)oxy)ethanamine have been synthesized and shown to possess analgesic and anti-inflammatory properties. This highlights its role as a precursor in medicinal chemistry (Mosti et al., 1990).

Pharmacological Research

  • Antimicrobial Activity : Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Kumbhare et al., 2013).

Biochemical Studies

  • DNA Binding and Nuclease Activity : Certain complexes involving 2-((5-Bromopyridin-3-yl)oxy)ethanamine derivatives show significant DNA binding and nuclease activities. This suggests their potential application in genetic engineering and molecular biology (Kumar et al., 2012).

Organic Chemistry Research

  • Pyridylcarbene Formation : In organic chemistry, derivatives of this compound have been studied for their role in forming pyridylcarbene intermediates, which are crucial in various synthetic pathways (Abarca, Ballesteros, & Blanco, 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMFQZQFCQALJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734739
Record name 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Bromopyridin-3-yl)oxy)ethanamine

CAS RN

1112983-17-1
Record name 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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